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For Immediate Release

[City, State] – [Date] – A novel kinetoplastid-selective proteasome inhibitor, LXE408, has shown

significantly greater efficacy in reducing parasite burden in a murine model of visceral

leishmaniasis (VL) compared to the current oral standard of care, miltefosine. These preclinical

findings position LXE408 as a promising oral therapeutic candidate for this neglected tropical

disease.

Visceral leishmaniasis, a parasitic disease transmitted by sandflies, is fatal if left untreated and

is a significant public health issue in many parts of the world. Current treatment options are

limited, and resistance to existing drugs is a growing concern. The development of new,

effective, and orally bioavailable drugs is a critical research priority.

A pivotal preclinical study directly compared the in vivo efficacy of LXE408 and miltefosine in a

murine model of VL caused by Leishmania donovani. The results indicate that LXE408 is more

potent than miltefosine, achieving a more pronounced reduction in liver parasite burden at

lower doses.
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The study revealed that oral administration of LXE408 at a dose of 1 mg/kg twice daily (b.i.d.)

for eight days resulted in a 95% reduction in liver parasite burden.[1][2] This level of efficacy

was comparable to that achieved with a 12 mg/kg once daily (q.d.) regimen of miltefosine.[1][2]

Furthermore, the efficacy of LXE408 appeared to plateau at 3 mg/kg b.i.d., with no significant

additional reduction in parasite load at a higher dose of 10 mg/kg b.i.d.[1][2]

Drug
Dosing
Regimen

Duration

Parasite
Burden
Reduction
(Liver)

Reference

LXE408 1 mg/kg b.i.d. 8 days 95% [1][2]

LXE408 3 mg/kg b.i.d. 8 days >99% [1][2]

LXE408 10 mg/kg b.i.d. 8 days >99% [1][2]

Miltefosine 12 mg/kg q.d. 8 days ~95% [1][2]

Experimental Protocols
The in vivo efficacy of LXE408 and miltefosine was evaluated using a well-established murine

model of visceral leishmaniasis.

Murine Model of Visceral Leishmaniasis
Animal Model: Female BALB/c mice.

Parasite Strain:Leishmania donovani (e.g., LV9 strain).

Infection: Mice were infected via intravenous injection of amastigotes.

Treatment Initiation: Treatment was initiated at a specific time point post-infection (e.g., day 7

or day 14) when a stable infection is established.

Drug Administration:

LXE408: Administered orally (p.o.) twice daily (b.i.d.) for 8 consecutive days.
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Miltefosine: Administered orally (p.o.) once daily (q.d.) for 8 consecutive days.

Efficacy Assessment:

At the end of the treatment period, mice were euthanized.

The liver and spleen were harvested, and the parasite burden was quantified. This is

typically done by microscopic counting of Leishman-Donovan Units (LDU) in tissue

smears or by quantitative PCR (qPCR) to measure parasite DNA.

Mechanism of Action
The distinct mechanisms of action of LXE408 and miltefosine likely contribute to their differing

efficacy profiles.

LXE408: As a selective inhibitor of the kinetoplastid proteasome, LXE408 targets a crucial

cellular machinery in the parasite responsible for protein degradation.[3][4] Inhibition of the

proteasome disrupts various essential cellular processes in Leishmania, including cell cycle

control, protein quality control, and stress response, ultimately leading to parasite death.[3] This

targeted approach is designed to have minimal impact on the host's proteasome, potentially

leading to a better safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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